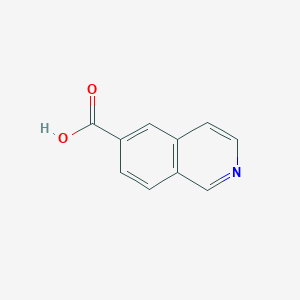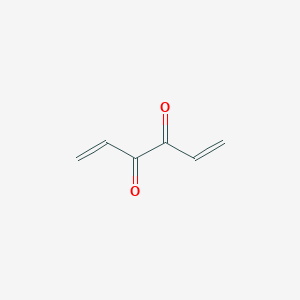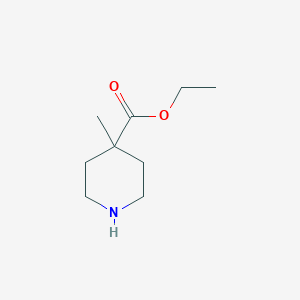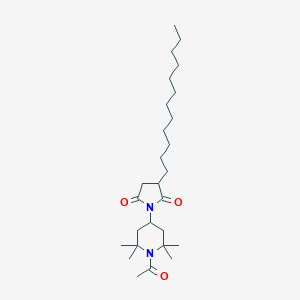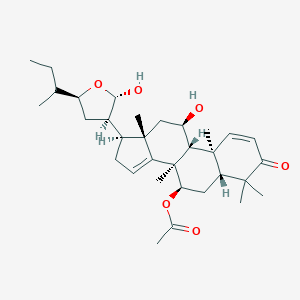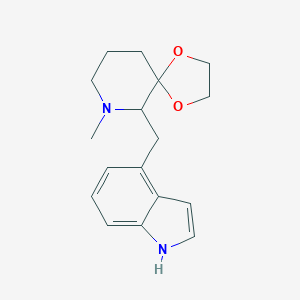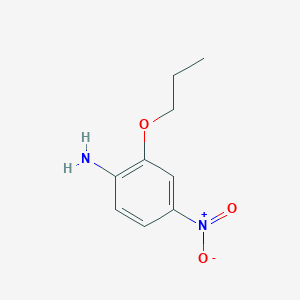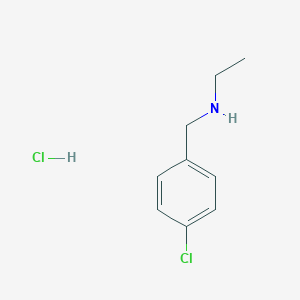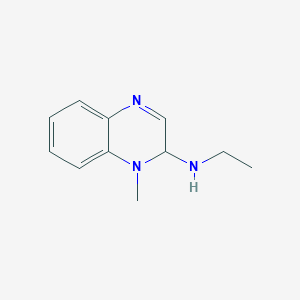
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, also known as EMQ, is a chemical compound that has gained significant attention in the field of scientific research. EMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied extensively for its potential applications in the treatment of various neurological disorders.
作用机制
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine acts as a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine can prevent the overactivation of neurons and reduce the release of excitatory neurotransmitters such as glutamate.
生化和生理效应
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing the levels of neurotrophic factors, and reducing the levels of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. However, its high affinity for the receptor can also make it difficult to use at low concentrations. Additionally, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has a short half-life and is rapidly metabolized, which can limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, including:
1. Developing more potent and selective NMDA receptor antagonists based on the structure of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine.
2. Investigating the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in combination with other drugs or therapies for the treatment of neurological disorders.
3. Studying the effects of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine on other neurotransmitter systems and their potential therapeutic applications.
4. Exploring the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in animal models of neurological disorders to better understand its mechanisms of action and potential clinical applications.
In conclusion, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent NMDA receptor antagonism, neuroprotective properties, and favorable biochemical and physiological effects make it an attractive candidate for further research.
合成方法
The synthesis of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine involves the reaction of ethylamine with 1-methyl-1,2-dihydroquinoxaline-2-one in the presence of a reducing agent such as sodium borohydride. This method has been optimized to produce high yields of pure N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, making it suitable for large-scale production.
科学研究应用
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and can prevent or reduce neuronal damage caused by excitotoxicity.
属性
CAS 编号 |
100586-99-0 |
|---|---|
产品名称 |
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine |
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC 名称 |
N-ethyl-1-methyl-2H-quinoxalin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-8-13-9-6-4-5-7-10(9)14(11)2/h4-8,11-12H,3H2,1-2H3 |
InChI 键 |
OFUOCOJXBLMPGI-UHFFFAOYSA-N |
SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
规范 SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



